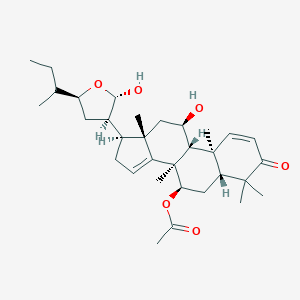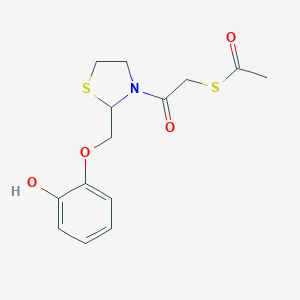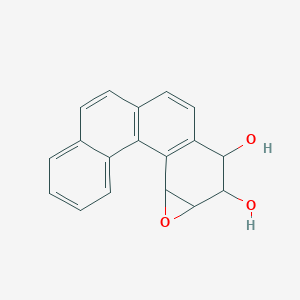
2,4-bis(piperidin-1-ylmethyl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-, also known as 2,4-Bis(1-piperidinylmethyl)-1,3-benzenediol, is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.43 g/mol . This compound is characterized by the presence of two piperidinylmethyl groups attached to a 1,3-benzenediol core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- typically involves the reaction of 1,3-benzenediol with piperidine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalyst: Common catalysts include acids or bases that can promote the nucleophilic substitution reaction.
Solvent: Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The piperidinylmethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The piperidinylmethyl groups play a crucial role in its binding affinity and activity. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- can be compared with other similar compounds, such as:
1,3-Benzenediol, 2,4-bis(1-morpholinylmethyl)-: This compound has morpholinylmethyl groups instead of piperidinylmethyl groups, which may result in different chemical and biological properties.
1,3-Benzenediol, 2,4-bis(1-pyrrolidinylmethyl)-: The presence of pyrrolidinylmethyl groups can also alter the compound’s reactivity and applications.
Eigenschaften
CAS-Nummer |
108118-36-1 |
|---|---|
Molekularformel |
C18H28N2O2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2,4-bis(piperidin-1-ylmethyl)benzene-1,3-diol |
InChI |
InChI=1S/C18H28N2O2/c21-17-8-7-15(13-19-9-3-1-4-10-19)18(22)16(17)14-20-11-5-2-6-12-20/h7-8,21-22H,1-6,9-14H2 |
InChI-Schlüssel |
UMADSTMWTASFPL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C(=C(C=C2)O)CN3CCCCC3)O |
Kanonische SMILES |
C1CCN(CC1)CC2=C(C(=C(C=C2)O)CN3CCCCC3)O |
Key on ui other cas no. |
108118-36-1 |
Synonyme |
2,4-Bis(1-piperidinylmethyl)-1,3-benzenediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)





![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)






